molecular formula C11H12O4 B1616882 Dimethyl bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate CAS No. 947-57-9

Dimethyl bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate

Cat. No.: B1616882
CAS No.: 947-57-9
M. Wt: 208.21 g/mol
InChI Key: WFKWXJMEUOLYOS-UHFFFAOYSA-N
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Description

Dimethyl bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate is a chemical compound with the molecular formula C11H12O4 . It has a molecular weight of 208.216 . This compound is part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the linear formula C11H12O4 . The structure is also available as a 2D Mol file or as a computed 3D SD file .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Synthesis and Transformation : This compound has been used in various synthetic processes. For instance, it undergoes reactions like flash vacuum pyrolysis, leading to the formation of different products such as dimethyl phthalate (Marchand, Reddy & Dave, 1991). Additionally, its dimerization has been catalyzed by ruthenium complexes, resulting in the formation of new compounds like pentacyclo[6.6.0.02,6.03,13.010,14]tetradeca-4,11-diene (Mitsudo et al., 1999).

  • Photochemical and Thermal Reactions : The compound has been a subject in studies focusing on photochemical and thermal reactions. For example, a syn-tricyclo[4.2.0.02,5]octane derivative obtained from this compound isomerizes upon exposure to X-ray radiation (Mori et al., 1994).

  • Catalyzed Reactions : It's used in reactions involving catalysts like phenol, AcOH, nafion, and β−cyclodextrin, leading to different products based on the catalyst used (Yılmaz et al., 2015).

Chemical Structure and Properties

  • Structural Analysis : Investigations into its chemical structure, such as the study of its Diels-Alder adducts, reveal insights into its molecular configuration and interactions (Fronczek, McLaughlin & Cronan, 1989).

  • Chemical Transformation Studies : It has been used in high-pressure Diels-Alder reactions, leading to the synthesis of products like syn-tricyclo[4.2.0.02,5]octane derivatives (Takeshita et al., 1995).

Applications in Material Science and Catalysis

  • Copolymer Synthesis : The compound has been utilized in the synthesis of stereoblock copolymers via ring opening metathesis polymerisation (Broeders et al., 1996).

  • Catalytic Activity : It's been used to expand the family of C2-symmetric bicyclo[2.2.1]hepta-2,5-diene ligands, which have shown catalytic activity in rhodium-catalyzed asymmetric additions (Berthon-Gelloz & Hayashi, 2006).

Properties

IUPAC Name

dimethyl bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O4/c1-14-10(12)8-6-3-4-7(5-6)9(8)11(13)15-2/h3-4,6-7H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFKWXJMEUOLYOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2CC1C=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

63556-40-1
Record name Bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylic acid, 2,3-dimethyl ester, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63556-40-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID80915365
Record name Dimethyl bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80915365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

947-57-9
Record name Dimethyl bicyclo(2.2.1)-2,5-heptadiene-2,3-dicarboxylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000947579
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 947-57-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=196236
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 947-57-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=110583
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Dimethyl bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80915365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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